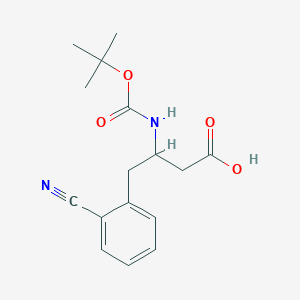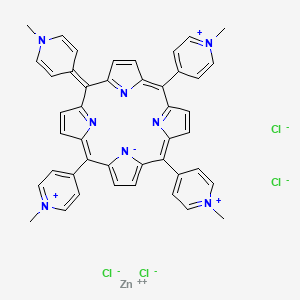
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「亜鉛;5,10,15-トリス(1-メチルピリジン-1-イウム-4-イル)-20-(1-メチルピリジン-4-イリデン)ポルフィリン-22-イデ;テトラクロリド」は、中心金属イオンとして亜鉛を持つポルフィリンコアを特徴とする複雑な有機化合物です。ポルフィリンは、ヘモグロビンやクロロフィルなど、さまざまな生物系で重要な役割を果たす、複素環式大環状有機化合物のグループです。この化合物の独特の構造は、化学、生物学、材料科学など、さまざまな科学分野で関心を集めています。
準備方法
合成経路と反応条件
「亜鉛;5,10,15-トリス(1-メチルピリジン-1-イウム-4-イル)-20-(1-メチルピリジン-4-イリデン)ポルフィリン-22-イデ;テトラクロリド」の合成は、一般的に以下の手順で行われます。
ポルフィリンコアの形成: ポルフィリンコアは、酸性条件下でのピロールとアルデヒド誘導体の縮合によって合成できます。
金属化: 次に、ポルフィリンコアを酢酸亜鉛などの亜鉛塩と反応させて、ポルフィリン環の中心に亜鉛イオンを導入します。
置換反応:
工業的生産方法
この化合物の工業的生産方法は、収量と純度を最適化して、同様の反応条件を用いた大規模合成を含む可能性があります。これには、連続フロー反応器の使用やクロマトグラフィーなどの高度な精製技術が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、ポルフィリン環または置換基が酸化される酸化反応を受けることができます。
還元: 還元反応は、特にピリジニウム基で起こり、ピリジンに変換されます。
置換: この化合物は、1つ以上の置換基が他の官能基に置き換えられる置換反応に参加できます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロアルカン、アシルクロリド。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱メチル化生成物を生成する可能性があります。
科学研究への応用
化学
触媒: この化合物は、酸化や還元プロセスなど、さまざまな有機反応で触媒として作用できます。
センシング: これは、金属イオンやその他の分析物を検出するための化学センサーに使用できます。
生物学
生体模倣研究: この化合物は、生物系における天然ポルフィリンの機能を研究するために使用できます。
薬物送達: これは、体内への特定の標的に薬物を送達するための担体として検討されています。
医学
光線力学療法: この化合物は、光活性化によって活性酸素種を生成して癌細胞を殺す、癌治療の光線力学療法に使用できます。
産業
材料科学: この化合物は、有機半導体や太陽電池などの先進材料の開発に使用できます。
科学的研究の応用
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.
Sensing: It can be used in chemical sensors for detecting metal ions and other analytes.
Biology
Biomimetic Studies: The compound can be used to study the function of natural porphyrins in biological systems.
Drug Delivery: It may be explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound can be used in photodynamic therapy for treating cancer, where it generates reactive oxygen species upon light activation to kill cancer cells.
Industry
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
「亜鉛;5,10,15-トリス(1-メチルピリジン-1-イウム-4-イル)-20-(1-メチルピリジン-4-イリデン)ポルフィリン-22-イデ;テトラクロリド」がその効果を発揮する機序は、亜鉛イオンとポルフィリン環がさまざまな分子標的と相互作用することに関係しています。亜鉛イオンは他の分子と配位できますが、ポルフィリン環は電子移動反応に参加できます。これらの相互作用は、さまざまな生物学的経路と化学プロセスに影響を与える可能性があります。
類似の化合物との比較
類似の化合物
テトラフェニルポルフィリン亜鉛: 構造は似ていますが、ピリジニウム基ではなくフェニル基があります。
鉄ポルフィリン錯体: ポルフィリンコアは似ていますが、中心金属イオンとして鉄があります。
銅ポルフィリン錯体: ポルフィリンコアは似ていますが、中心金属イオンとして銅があります。
独自性
「亜鉛;5,10,15-トリス(1-メチルピリジン-1-イウム-4-イル)-20-(1-メチルピリジン-4-イリデン)ポルフィリン-22-イデ;テトラクロリド」のユニークな特徴は、1-メチルピリジン-1-イウム基の存在であり、これは他のポルフィリン錯体と比較して異なる電子特性と立体特性を与える可能性があります。これは、その反応性、安定性、および他の分子との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
Zinc Tetraphenylporphyrin: Similar structure but with phenyl groups instead of pyridinium groups.
Iron Porphyrin Complexes: Similar porphyrin core but with iron as the central metal ion.
Copper Porphyrin Complexes: Similar porphyrin core but with copper as the central metal ion.
Uniqueness
The unique feature of “zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride” is the presence of the 1-methylpyridin-1-ium groups, which can impart distinct electronic and steric properties compared to other porphyrin complexes. This can influence its reactivity, stability, and interactions with other molecules.
特性
分子式 |
C44H36Cl4N8Zn |
|---|---|
分子量 |
884.0 g/mol |
IUPAC名 |
zinc;5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChIキー |
RHJQPWZUPWLVAH-UHFFFAOYSA-J |
正規SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)
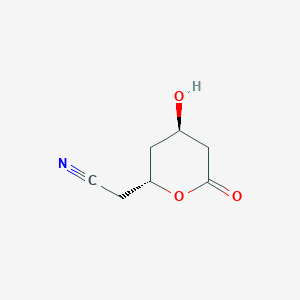
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
![2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine](/img/structure/B12515714.png)
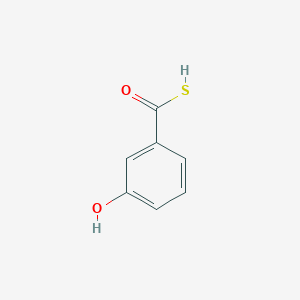
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)



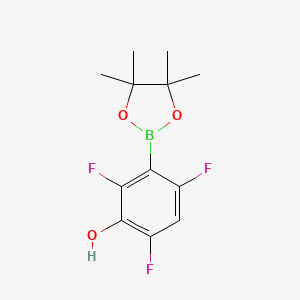
![5-[(4-Ethenyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12515758.png)
